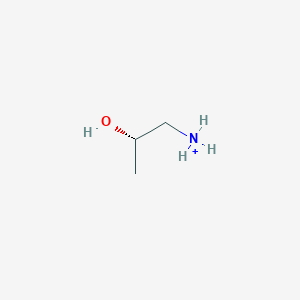
(2S,5S)-5-羟基-1,3-氧硫杂环-2-羧酸
描述
(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid, commonly known as HOC, is a naturally occurring compound that has drawn significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. HOC is a chiral molecule, which means that it exists in two mirror-image forms, known as enantiomers. In
科学研究应用
抗病毒研究中的合成和评估
(2S,5S)-5-羟基-1,3-氧硫杂环-2-羧酸及其类似物因其潜在的抗病毒特性而受到探索。例如,Faury 等人 (1992) 研究了四唑氧硫杂环核苷类似物的合成及其作为 HIV-1 抗病毒剂的评估,表明重点是开发针对 HIV 的新治疗剂 (Faury、Camplo、Charvet、Chermann 和 Kraus,1992).
在核苷化学中的作用
该化合物还在核苷化学领域发挥作用。Kraus 和 Attardo (1993) 报道了光学活性 1,3-氧硫杂环的合成,它们是核苷化学中的重要中间体 (Kraus 和 Attardo,1993).
抗病毒和抗肿瘤药的开发
1,3-二氧杂环和 1,3-氧硫杂环核苷类似物因其在抗病毒和抗肿瘤化疗中的作用而受到研究。Bera 等人 (2004) 合成了各种 1,3-二氧杂环核苷类似物,以研究它们对 HCV 和 HIV 等病毒的疗效 (Bera、Malik、Bhat、Carroll、Hrin、Maccoss、McMasters、Miller、Moyer、Olsen、Schleif、Tomassini 和 Eldrup,2004).
研究化学性质和反应
还对 1,3-氧硫杂环-5-酮对各种试剂的特殊反应行为进行了研究。Hamama 等人 (2017) 研究了其反应性,并评估了合成化合物的抗氧化和对肝细胞癌细胞系的细胞毒性 (Hamama、Ibrahim、Ghaith 和 Zoorob,2017).
有机化学中的探索
该化合物还发现了在有机化学中的应用。例如,Ogawa 等人 (1985) 合成了新型的 1,3-氧硫杂环-5-酮衍生物,探索了它们的化学性质和潜在应用 (Ogawa、Yamada、Terada、Yamazaki 和 Honna,1985).
作用机制
Target of Action
The primary target of (2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid is the enzyme Carbapenam-3-carboxylate synthase . This enzyme is found in the bacterium Erwinia carotovora and plays a crucial role in the biosynthesis of carbapenam-3-carboxylate, a beta-lactam antibiotic of the carbapenem class .
Mode of Action
It is known that the compound interacts with this enzyme, possibly influencing its ability to synthesize carbapenam-3-carboxylate .
Biochemical Pathways
The biochemical pathway affected by (2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid is the biosynthesis of carbapenam-3-carboxylate . This pathway is crucial for the production of carbapenem antibiotics, which are used to treat a wide range of bacterial infections .
Pharmacokinetics
It is known that the compound is a small molecule, which suggests that it may have good bioavailability .
Result of Action
Its interaction with carbapenam-3-carboxylate synthase suggests that it may influence the production of carbapenem antibiotics .
生化分析
Biochemical Properties
(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, including alcohol dehydrogenases and oxidoreductases, which facilitate its conversion into other biologically active compounds. These interactions are typically characterized by the formation of enzyme-substrate complexes, where the compound binds to the active site of the enzyme, leading to catalysis. The specific stereochemistry of (2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid is essential for its recognition and binding by these enzymes .
Cellular Effects
The effects of (2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid on cellular processes are diverse. It influences cell signaling pathways by modulating the activity of key signaling molecules and receptors. This compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes. Additionally, (2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid impacts cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, (2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it may inhibit the activity of certain oxidoreductases by binding to their active sites and preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These molecular interactions often result in downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid remains stable under specific conditions, but it may degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to this compound in vitro or in vivo can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity .
Metabolic Pathways
(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and transferases, which facilitate its conversion into other metabolites. These metabolic pathways are essential for the compound’s biological activity and its role in cellular processes. The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of (2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments. The localization and accumulation of (2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid within cells can impact its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of (2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid is critical for its function. The compound may be directed to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications. This localization can influence the compound’s activity and its interactions with other biomolecules. For example, its presence in the nucleus may enhance its ability to modulate gene expression, while its localization in the mitochondria could affect cellular metabolism .
属性
IUPAC Name |
(2S,5S)-5-hydroxy-1,3-oxathiolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S/c5-2-1-9-4(8-2)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWHAEXKCMFUMV-OKKQSCSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@@H](S1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301188983 | |
| Record name | 1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, (2R,5R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301188983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147027-04-1 | |
| Record name | 1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, (2R,5R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147027-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, (2R,5R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301188983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A mixture of: trans-(2R)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid; cis-(2R)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | A mixture of | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B42980.png)










![Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B43005.png)

